molecular formula C11H18N2O2 B13792845 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol

4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol

Cat. No.: B13792845
M. Wt: 210.27 g/mol
InChI Key: LCBTUDIELATKFG-UHFFFAOYSA-N
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Description

This compound features a benzene-1,2-diol core substituted at the 4-position with a methyl group linked to a dimethylaminoethylamine moiety. Its structure intersects with catecholamine derivatives (e.g., dopamine, epinephrine) and synthetic analogs, making it relevant for pharmacological and chemical studies .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

4-[[2-(dimethylamino)ethylamino]methyl]benzene-1,2-diol

InChI

InChI=1S/C11H18N2O2/c1-13(2)6-5-12-8-9-3-4-10(14)11(15)7-9/h3-4,7,12,14-15H,5-6,8H2,1-2H3

InChI Key

LCBTUDIELATKFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=CC(=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Properties/Activities
4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol -CH₂-NH-(CH₂)₂-N(CH₃)₂ ~238.3* High lipophilicity; potential CNS activity
Dopamine (4-(2-Aminoethyl)benzene-1,2-diol) -CH₂-CH₂-NH₂ 169.2 Neurotransmitter; binds dopamine receptors
Norepinephrine (4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol) -CH(OH)-CH₂-NH₂ 169.2 Adrenergic agonist; direct α/β-receptor activation
Isoproterenol (4-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol) -CH(OH)-CH₂-NH-CH(CH₃)₂ 247.7 (HCl salt) Non-selective β-adrenergic agonist
4-(3-Hydroxybutan-2-yl)-3-methylbenzene-1,2-diol (Fungal metabolite) -CH(CH₂OH)-CH(CH₃) ~196.2 Antimicrobial (MRSA activity)

*Calculated based on formula.

Key Observations:
  • Amino Group Substitution: The dimethylamino group in the target compound reduces hydrogen-bonding capacity compared to primary amines (e.g., dopamine), likely altering receptor interactions and pharmacokinetics .
  • Lipophilicity : Dimethyl substitution increases logP compared to dopamine, suggesting improved blood-brain barrier penetration but reduced solubility in aqueous media .

Physicochemical Properties

Table 2: Solubility and Stability Comparisons
Compound Solubility in Water Stability Notes
4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol Low (hydrophobic substituent) Stable under inert conditions; susceptible to oxidation (catechol moiety)
Dopamine Moderate (polar amine) Oxidizes rapidly in air to form melanin
Isoproterenol High (HCl salt form) Degrades under acidic conditions

Biological Activity

The compound 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol , also known as 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol , is a derivative of benzene and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C10H15N2O2
  • IUPAC Name : 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol
  • SMILES Representation : CN(C)CCN(C)CCO

Biological Activity Overview

The biological activity of 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol has been studied in various contexts, particularly focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol exhibit significant anticancer activity. For example:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated IC50 values ranging from 1.32 µM to 15.4 nM against different cancer types, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Antibacterial Effects : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

The mechanisms by which 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol exerts its biological effects include:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical and laboratory settings:

  • Case Study on Cancer Cell Lines :
    • A study involving MiaPaCa2 pancreatic cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis .
  • Antimicrobial Testing :
    • In a comparative study, the compound was tested against standard antibiotics and showed superior activity against resistant bacterial strains, suggesting its potential as an alternative therapeutic agent .

Data Tables

Biological ActivityIC50 Value (µM)Reference
Anticancer (MiaPaCa2)1.32
Antibacterial (S. aureus)5.64
Antimicrobial (E. coli)8.33

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